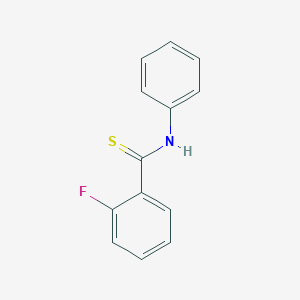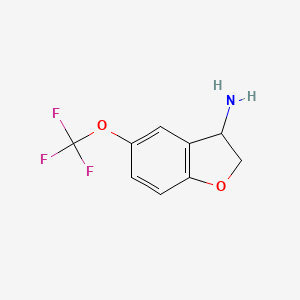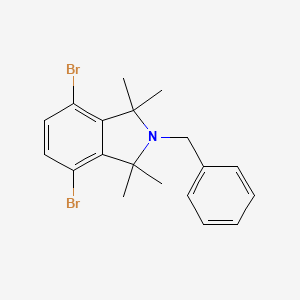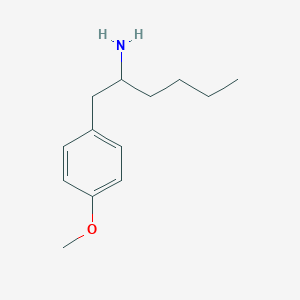![molecular formula C7H4Cl2N2O2S B13039243 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 4-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl chloride group can be introduced using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonates, and other derivatives.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified sulfonyl groups.
Applications De Recherche Scientifique
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This makes it a valuable tool in drug discovery and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonyl chloride group but shares the core structure.
1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride: Similar but without the chlorine atom at the 4-position.
4-chloro-1H-pyrrolo[3,2-c]pyridine: A different isomer with the chlorine atom at a different position.
Uniqueness
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications. Its ability to form covalent bonds with biological targets makes it particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H4Cl2N2O2S |
|---|---|
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-10-2-5-7(4)6(3-11-5)14(9,12)13/h1-3,11H |
Clé InChI |
FBQQLCJOFRPJPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NC=C2N1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)

![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)

